REACTION_CXSMILES
|
[C:1]([NH:5][S:6]([C:9]1[CH:14]=[C:13]([C:15]#[N:16])[CH:12]=[CH:11][C:10]=1[F:17])(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2]>Cl.CCO.[Pd]>[NH2:16][CH2:15][C:13]1[CH:12]=[CH:11][C:10]([F:17])=[C:9]([S:6]([NH:5][C:1]([CH3:3])([CH3:2])[CH3:4])(=[O:8])=[O:7])[CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C#N)F
|
Name
|
HCl EtOH
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
Cl.CCO
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
was stirred under H2 for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 3 ml
|
Type
|
ADDITION
|
Details
|
The residue was diluted with H2O
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=CC(=C(C1)S(=O)(=O)NC(C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.27 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |